2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt is a synthetic azo dye known for its vibrant color and stability. It is commonly used in various industrial applications, including textile dyeing and as a pH indicator. The compound is also known by its synonym, Mordant Yellow 7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-Hydroxy-3-methylbenzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Breakdown products include smaller aromatic compounds and sulfonic acids.
Reduction: Aromatic amines such as 4-aminobenzenesulfonic acid and 2-Hydroxy-3-methylbenzoic acid are formed.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in analytical chemistry for complexometric titrations.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various consumer products
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, releasing aromatic amines that can further interact with biological pathways. The sulfonic acid group enhances the compound’s solubility and stability, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Mordant Yellow 1: Another azo dye with similar applications but different molecular structure.
Mordant Yellow 3: Known for its use in textile dyeing, with slightly different chemical properties.
Mordant Yellow 5: Used in similar applications but has different solubility and stability characteristics
Uniqueness
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt stands out due to its high stability, vibrant color, and versatility in various applications. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C14H10N2Na2O6S |
---|---|
Molecular Weight |
380.29 g/mol |
IUPAC Name |
disodium;4-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N2O6S.2Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI Key |
HSMKYUPVPFDCDV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.